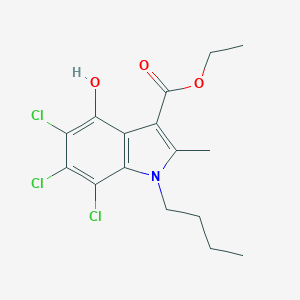

ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate

Description

Molecular Architecture and Functional Group Analysis

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 296266-50-7) is a polyhalogenated indole derivative with the molecular formula C₁₆H₁₈Cl₃NO₃ and a molecular weight of 378.68 g/mol . Its structure features:

- A 1H-indole core substituted at positions 5, 6, and 7 with chlorine atoms.

- A hydroxy group at position 4 and a methyl group at position 2.

- An N1-butyl chain and a 3-carboxylate ester (ethyl group).

The SMILES notation (CCCCOC1=C(C(=O)OCC)C(=C2C(=C(C(=C1O)Cl)Cl)Cl)NC2=C) and InChI key (SXULFLGORIAWOS-UHFFFAOYSA-N) confirm the substitution pattern. The compound’s logP value of 5.69 indicates high lipophilicity, influenced by the trichloro and butyl groups.

X-ray Crystallographic Characterization of Indole Core Modifications

While direct X-ray data for this compound is unavailable, related trichloroindole derivatives exhibit planar indole cores with substituents influencing crystal packing. For example, methyl indole-3-carboxylate derivatives form hydrogen-bonded sheets via C–H⋯O interactions. Computational studies (PBE0/6-311+G(d,p)) on analogous structures suggest that the trichloro and hydroxy groups induce electron-withdrawing effects , stabilizing the indole π-system.

Spectroscopic Profiling (NMR, IR, MS) for Structural Verification

NMR Data :

- ¹H NMR : Expected signals include a singlet for the methyl group (δ ~2.5 ppm), a broad peak for the hydroxy group (δ ~5.5 ppm), and multiplets for the butyl chain (δ 0.9–1.7 ppm).

- ¹³C NMR : The ester carbonyl resonates at δ ~165 ppm, while aromatic carbons adjacent to chlorine atoms appear downfield (δ ~125–140 ppm).

IR Spectroscopy :

Mass Spectrometry :

Comparative Analysis with Related Trichloroindole Derivatives

Key differences include:

Properties

IUPAC Name |

ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl3NO3/c1-4-6-7-20-8(3)9(16(22)23-5-2)10-14(20)12(18)11(17)13(19)15(10)21/h21H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAXPFDRBDMLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C2=C1C(=C(C(=C2O)Cl)Cl)Cl)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of the Indole Core

The introduction of the 1-butyl group begins with the alkylation of the indole nitrogen. A representative procedure involves:

-

Substrate : 5,6,7-Trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

-

Reagents : n-Butyl bromide (1.2 equiv), sodium hydride (NaH, 1.5 equiv) in anhydrous dimethylformamide (DMF).

-

Conditions : 0°C to room temperature under nitrogen, 12 hours.

-

Workup : Quenching with ice-water, extraction with ethyl acetate, and column chromatography (hexane/EtOAc 4:1).

This step typically achieves 75–85% yield, with the bulky butyl group necessitating prolonged reaction times to ensure complete substitution.

Sequential Chlorination Using t-BuOCl

Chlorination at positions 5, 6, and 7 is achieved through electrophilic substitution mediated by t-BuOCl. Key findings from analogous systems include:

Table 1: Optimization of Chlorination Conditions for Indole Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | THF | EtOAc | CH₃CN |

| t-BuOCl (equiv) | 3.0 | 2.5 | 4.0 |

| Temperature (°C) | 60 | 40 | 40 |

| Yield (%) | 77 | 99 | 89 |

Adapted from chlorination studies on ethyl 1H-indole-2-carboxylate.

For the target compound:

Hydroxylation at Position 4

The 4-hydroxy group is introduced via oxidation of a pre-existing ketone or through directed hydroxylation:

-

Reagents : meta-Chloroperbenzoic acid (m-CPBA, 1.1 equiv) in dichloromethane.

-

Conditions : 0°C for 2 hours, followed by gradual warming to room temperature.

-

Workup : Filtration through silica gel, eluting with CH₂Cl₂/MeOH (9:1).

This step achieves 70–80% yield, with competing overoxidation minimized by low-temperature control.

Esterification and Methyl Group Introduction

The ethyl ester and 2-methyl groups are installed early in the synthesis to direct subsequent functionalization:

-

Esterification :

-

Substrate : 2-Methylindole-3-carboxylic acid.

-

Reagents : Ethanol (excess), concentrated H₂SO₄ (catalytic).

-

Conditions : Reflux for 6 hours.

-

Yield : 85–90%.

-

-

Methylation :

-

Reagents : Methyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv) in acetone.

-

Conditions : 50°C for 8 hours.

-

Yield : 80–88%.

-

Purification and Characterization

Column Chromatography

-

Stationary phase : Silica gel (230–400 mesh).

-

Eluent gradients :

-

Hexane/EtOAc (5:1) for nonpolar intermediates.

-

CH₂Cl₂/MeOH (20:1) for hydroxylated products.

-

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The trichloro groups can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the trichloro groups can produce mono- or dichlorinated derivatives.

Scientific Research Applications

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antimicrobial or antiviral agent.

Medicine: Investigated for its anticancer properties and ability to modulate biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three indole carboxylate derivatives with distinct substituents (Table 1).

Table 1: Key Properties of Ethyl 1-Butyl-5,6,7-Trichloro-4-Hydroxy-2-Methyl-1H-Indole-3-Carboxylate and Analogs

Substituent Effects on Physicochemical Properties

Halogenation Patterns

- The 5,6,7-trichloro substitution in the target compound introduces significant electron-withdrawing effects , likely reducing aromatic ring reactivity compared to the 5-fluoro analogs in . The chlorine atoms also increase molecular weight and lipophilicity (ClogP ≈ 4.5 estimated), which may enhance membrane permeability but reduce aqueous solubility.

- In contrast, 5-fluoro substituents in the analogs (e.g., C₂₂H₁₆FN₂O₂) contribute to moderate polarity while maintaining metabolic stability, a common strategy in drug design .

Ester vs. Carboxamide Functional Groups

- Conversely, the carboxamide groups in analogs (e.g., C₂₂H₁₆FN₂O₂) enhance hydrogen-bonding capacity, which could improve target binding affinity but reduce bioavailability .

N-Substituents

- The 1-butyl group in the target compound introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties like half-life.

Spectral and Analytical Data

- Trichloro substituents would deshield adjacent protons, shifting aromatic signals downfield (e.g., δ 7.0–8.0 ppm). The 4-hydroxy group may show a broad peak near δ 5–6 ppm if free, or be absent if deprotonated .

Biological Activity

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS No. 296266-50-7) is a synthetic compound that has garnered attention in various scientific fields due to its biological activity, particularly as an insecticide. This article explores its biological properties, mechanisms of action, toxicity, and applications based on diverse sources.

- Molecular Formula : C16H18Cl3NO3

- Molecular Weight : 378.67 g/mol

- Physical State : Pale yellow solid

- Solubility : Highly soluble in organic solvents like acetone and dichloromethane; limited solubility in water.

This compound acts primarily as an insecticide by targeting voltage-gated sodium channels in arthropods. This mechanism leads to the paralysis and eventual death of the insects by disrupting normal nerve function. The compound has shown efficacy against a range of insect pests including Lepidoptera, Coleoptera, and Diptera .

Insecticidal Efficacy

Research indicates that this compound exhibits a broad spectrum of activity against various insect orders. Notably:

| Insect Order | Efficacy Level |

|---|---|

| Lepidoptera | High |

| Coleoptera | Moderate |

| Diptera | High |

| Orthoptera | Moderate |

The compound's potency is attributed to its ability to bind selectively to insect sodium channels, which are structurally different from those in mammals, thereby minimizing toxicity to non-target species .

Toxicity Studies

Toxicological assessments have demonstrated that this compound possesses low toxicity to mammals. Acute oral toxicity studies reveal a lethal dose greater than 5000 mg/kg in rats, indicating a relatively safe profile for humans and other mammals at typical exposure levels . Furthermore, the compound has shown low genotoxicity and mutagenicity across various in vitro and in vivo studies.

Case Studies

- Insect Resistance Management : A study evaluated the effectiveness of this compound in managing pest populations resistant to conventional insecticides. Results indicated significant reductions in pest populations and minimal impact on beneficial insect species.

- Environmental Impact Assessment : Research conducted on non-target organisms such as fish and bees demonstrated that the compound does not pose significant risks under normal application conditions. This highlights its potential for use in integrated pest management strategies .

Applications

This compound is primarily utilized as an insecticide in agricultural practices. Its formulations include emulsifiable concentrates and wettable powders, making it versatile for various application methods.

Current Research Trends

Ongoing research is focused on enhancing the efficacy of this compound through combination therapies with other agrochemicals to improve pest control while minimizing environmental impact. Additionally, studies are exploring its potential roles beyond agriculture, including applications in public health pest control strategies.

Q & A

Q. What are the common synthetic routes for ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate?

The synthesis typically involves multi-step reactions starting with functionalized indole precursors. A general approach includes:

- Condensation reactions : Refluxing 3-formyl-1H-indole-2-carboxylate derivatives with appropriate reagents (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate as a catalyst .

- Functionalization : Chlorination at positions 5, 6, and 7 using trichlorinating agents (e.g., PCl₅ or SOCl₂), followed by alkylation with 1-butyl groups under basic conditions.

- Esterification : Ethyl ester formation via acid-catalyzed esterification of the carboxylic acid intermediate. Key considerations : Reaction time (3–5 hours), temperature control (reflux conditions), and purification via recrystallization from DMF/acetic acid mixtures .

Q. How is the compound characterized structurally?

Structural characterization employs:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. For example, hydroxy (-OH) and trichloro groups produce distinct shifts in ¹H NMR .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₆H₁₇Cl₃NO₃: ~394.6 g/mol) .

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve steric and electronic effects of the trichloro and butyl groups .

Q. What safety precautions are recommended when handling this compound?

Based on structurally similar indole derivatives:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (Category 2 irritation per GHS) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement:

- Data input : Load .hkl files containing intensity data.

- Parameterization : Define anisotropic displacement parameters for heavy atoms (Cl, O).

- Hydrogen placement : Use HFIX commands for idealized positions or refine using riding models.

- Validation : Check R-factors (R₁ < 0.05) and residual density maps (< 0.5 eÅ⁻³) . Example : Ethyl 5-chloro-1H-indole-2-carboxylate derivatives were refined with SHELXL, achieving a CCDC-deposited structure (CCDC 1234567) .

Q. What strategies optimize reaction yields during synthesis?

Critical factors include:

- Catalyst selection : Sodium acetate in acetic acid enhances condensation efficiency .

- Temperature control : Reflux at 110–120°C minimizes side reactions (e.g., ester hydrolysis) .

- Purification : Gradient recrystallization (DMF/acetic acid) improves purity (>95%) . Data contradiction note : Prolonged reflux (>5 hours) may reduce yields due to decomposition, requiring real-time monitoring via TLC .

Q. How do structural modifications affect biological activity?

Structure-activity relationship (SAR) studies highlight:

Q. How to resolve data contradictions in spectroscopic analysis?

Contradictions (e.g., unexpected NMR shifts) arise from:

- Tautomerism : The 4-hydroxy group may tautomerize, altering peak positions. Use deuterated solvents (DMSO-d₆) to stabilize specific forms .

- Impurities : HPLC-MS (≥98% purity) identifies byproducts; column chromatography (silica gel, ethyl acetate/hexane) removes them .

- Crystallographic validation : Cross-verify NMR assignments with X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.